molecular formula C11H12F2O2 B8502793 Ethyl 2,2-difluoro-3-phenylpropionate

Ethyl 2,2-difluoro-3-phenylpropionate

Cat. No.: B8502793
M. Wt: 214.21 g/mol
InChI Key: XMKMYQLAOYTTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-difluoro-3-phenylpropionate (hypothetical structure based on nomenclature) is a fluorinated ester featuring a phenyl group at the 3-position and two fluorine atoms at the 2-position of the propionate backbone. Fluorinated esters like this are critical intermediates in pharmaceutical and organic synthesis due to fluorine’s electron-withdrawing effects, which enhance metabolic stability and modulate lipophilicity .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-phenylpropanoate

InChI

InChI=1S/C11H12F2O2/c1-2-15-10(14)11(12,13)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

XMKMYQLAOYTTMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Functional Groups

The table below compares Ethyl 2,2-difluoro-3-phenylpropionate with key analogs from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound* - C${11}$H${12}$F$2$O$2$ 214.21 Ester, Difluoro, Phenyl Phenyl at C3; no hydroxyl/sulfanyl
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate 92207-60-8 C${11}$H${12}$F$2$O$3$ 230.21 Ester, Difluoro, Phenyl, Hydroxyl Hydroxyl at C3 enhances polarity
Ethyl 2,2-difluoro-3-sulfanylpropanoate 2113368-77-5 C$5$H$8$F$2$O$2$S 178.18 Ester, Difluoro, Sulfanyl Sulfanyl group increases acidity
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate - C${11}$H${11}$FO$_3$ 210.20 Ester, Fluorophenyl, Ketone Ketone enables nucleophilic reactions

Physical and Chemical Properties

  • Lipophilicity: The phenyl group in this compound increases lipophilicity compared to non-aromatic analogs (e.g., Ethyl 2,2-difluoropropionate, C$5$H$8$F$2$O$2$ ). However, polar substituents like hydroxyl (in 92207-60-8) reduce lipophilicity, favoring solubility in polar solvents like DMSO .
  • Stability : Fluorine atoms at C2 stabilize the ester against hydrolysis, but acidic conditions may induce defluorination, as observed in chromene synthesis .
  • Reactivity: The sulfanyl group in 2113368-77-5 enhances nucleophilicity, enabling thiol-ene reactions, while the ketone in 3-(2-fluorophenyl)-3-oxopropanoate facilitates condensation reactions .

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